molecular formula C13H20N4O B7566351 1-(1-Ethylpiperidin-4-yl)-3-pyridin-3-ylurea

1-(1-Ethylpiperidin-4-yl)-3-pyridin-3-ylurea

Cat. No. B7566351
M. Wt: 248.32 g/mol
InChI Key: USNSFRGMNYDARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Ethylpiperidin-4-yl)-3-pyridin-3-ylurea is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a small molecule inhibitor of a specific protein kinase, making it a promising candidate for the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(1-Ethylpiperidin-4-yl)-3-pyridin-3-ylurea involves the inhibition of a specific protein kinase known as PIM1. This kinase is involved in various cellular processes, including cell proliferation and survival, making it a potential target for the development of new drugs.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(1-Ethylpiperidin-4-yl)-3-pyridin-3-ylurea are still being studied. However, it has been shown to inhibit the activity of PIM1 kinase, which may lead to a decrease in cell proliferation and survival. This could potentially be beneficial in the treatment of various diseases, including cancer and inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1-Ethylpiperidin-4-yl)-3-pyridin-3-ylurea in lab experiments is its specificity for PIM1 kinase. This allows for more targeted experiments and potentially more accurate results. However, one limitation is that the compound may have off-target effects on other kinases, which could complicate the interpretation of results.

Future Directions

There are several future directions for the study of 1-(1-Ethylpiperidin-4-yl)-3-pyridin-3-ylurea. One direction is the development of new drugs based on the compound for the treatment of various diseases. Another direction is the further study of the compound's mechanism of action and potential off-target effects. Additionally, the compound could be studied in combination with other drugs to determine if it has synergistic effects.

Synthesis Methods

The synthesis of 1-(1-Ethylpiperidin-4-yl)-3-pyridin-3-ylurea involves several steps, starting with the reaction of 4-ethylpiperidine with 3-bromopyridine to form the intermediate compound 1-(4-ethylpiperidin-1-yl)-3-bromopyridine. This intermediate is then reacted with potassium cyanate to form the final product.

Scientific Research Applications

1-(1-Ethylpiperidin-4-yl)-3-pyridin-3-ylurea has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to inhibit the activity of a specific protein kinase, making it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer and inflammatory disorders.

properties

IUPAC Name

1-(1-ethylpiperidin-4-yl)-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-2-17-8-5-11(6-9-17)15-13(18)16-12-4-3-7-14-10-12/h3-4,7,10-11H,2,5-6,8-9H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNSFRGMNYDARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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